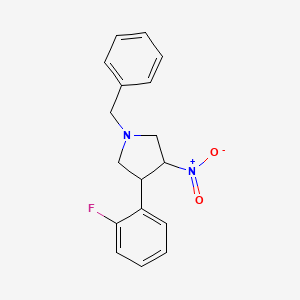
1-Benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine
描述
1-Benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine is a synthetic organic compound characterized by a pyrrolidine ring substituted with benzyl, fluorophenyl, and nitro groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine typically involves multi-step organic reactions. One common method includes the alkylation of a pyrrolidine derivative with a benzyl halide, followed by nitration and fluorination steps. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions: 1-Benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrogenation: The benzyl group can be hydrogenated to yield a simpler pyrrolidine derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate
Hydrogenation: Hydrogen gas, Pd/C catalyst
Major Products:
Reduction of Nitro Group: 1-Benzyl-3-(2-fluorophenyl)-4-aminopyrrolidine
Substitution of Fluorine: Various substituted pyrrolidine derivatives depending on the nucleophile used
科学研究应用
1-Benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on cellular pathways and its potential as a tool for studying receptor-ligand interactions.
作用机制
The mechanism by which 1-Benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine exerts its effects is primarily through its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorophenyl group can enhance binding affinity to certain receptors. The benzyl group provides additional hydrophobic interactions, stabilizing the compound’s binding to its target.
相似化合物的比较
- 1-Benzyl-3-(2-chlorophenyl)-4-nitropyrrolidine
- 1-Benzyl-3-(2-bromophenyl)-4-nitropyrrolidine
- 1-Benzyl-3-(2-methylphenyl)-4-nitropyrrolidine
Uniqueness: 1-Benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This fluorine substitution can enhance the compound’s stability and binding affinity in biological systems, making it a valuable compound for further research and development.
属性
IUPAC Name |
1-benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c18-16-9-5-4-8-14(16)15-11-19(12-17(15)20(21)22)10-13-6-2-1-3-7-13/h1-9,15,17H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEJNSUYFKBRNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


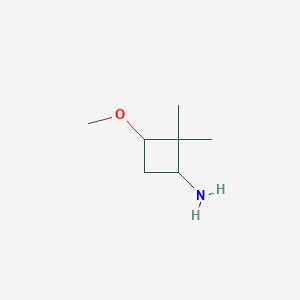
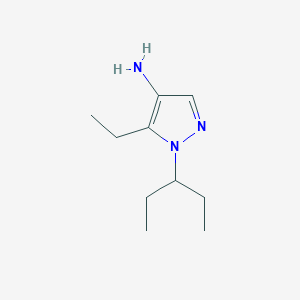
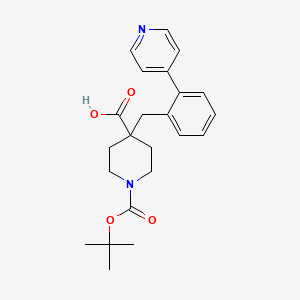
![Tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1444522.png)
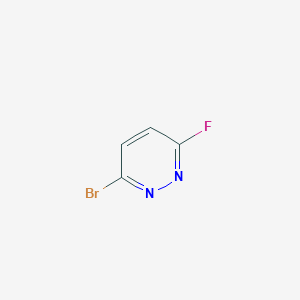
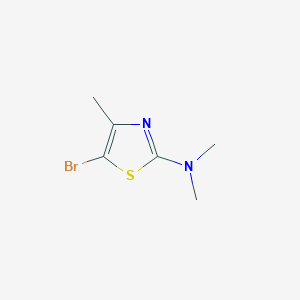
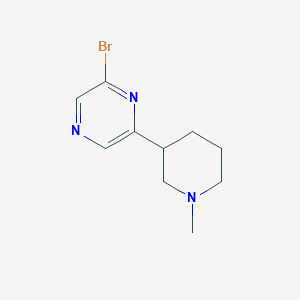
![6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1444527.png)
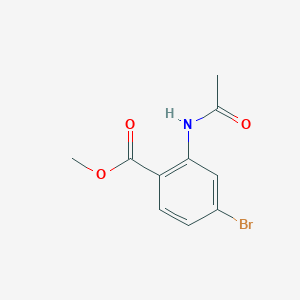
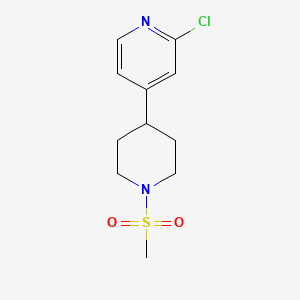
![(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B1444531.png)
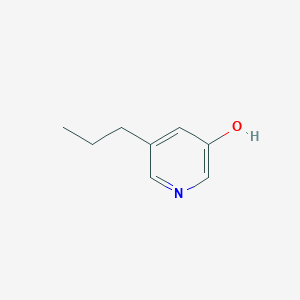
![8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1444538.png)
![2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444540.png)
